molecular formula C18H16N2O3 B14873514 3-(4-Methoxyphenyl)-1-p-tolyl-1H-pyrazole-5-carboxylic acid

3-(4-Methoxyphenyl)-1-p-tolyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B14873514
M. Wt: 308.3 g/mol
InChI Key: ULRVCIONSUHHCG-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1-p-tolyl-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a methoxyphenyl group and a tolyl group attached to the pyrazole ring, along with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1-p-tolyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 4-methoxybenzaldehyde with p-tolylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as acetic acid, to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1-p-tolyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-hydroxyphenyl derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes .

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1-p-tolyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The methoxyphenyl and tolyl groups contribute to its binding affinity and specificity, while the carboxylic acid group can form hydrogen bonds with target proteins . The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)-1-p-tolyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of both methoxyphenyl and tolyl groups, which confer specific chemical and biological properties. These groups can enhance its solubility, binding affinity, and specificity for certain targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

5-(4-methoxyphenyl)-2-(4-methylphenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C18H16N2O3/c1-12-3-7-14(8-4-12)20-17(18(21)22)11-16(19-20)13-5-9-15(23-2)10-6-13/h3-11H,1-2H3,(H,21,22)

InChI Key

ULRVCIONSUHHCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)O

Origin of Product

United States

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